2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide
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Overview
Description
2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide is a complex organic compound that features a unique imidazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide typically involves multiple stepsThe reaction conditions often include the use of dichloromethane as a solvent and oxalyl chloride as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazolidinone core.
Substitution: The trifluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazolidinone derivatives.
Scientific Research Applications
2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1-(pyrimidin-5-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2-dihydro-5l4-pyrido[1,2-a]pyrimidin-4-olate
- 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide
Uniqueness
2-{5-Oxo-3-(pyridin-3-ylmethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide is unique due to its imidazolidinone core and the presence of both pyridin-3-ylmethyl and trifluoromethylphenyl groups
Properties
Molecular Formula |
C18H15F3N4O2S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[5-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-4-1-5-13(7-12)25-16(27)14(8-15(22)26)24(17(25)28)10-11-3-2-6-23-9-11/h1-7,9,14H,8,10H2,(H2,22,26) |
InChI Key |
SQAQUUMYECVCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(N(C2=S)CC3=CN=CC=C3)CC(=O)N)C(F)(F)F |
Origin of Product |
United States |
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